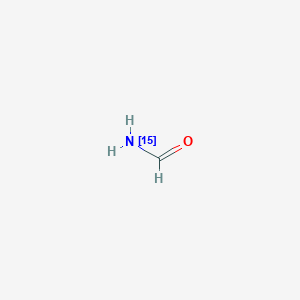

Formamide-15N

Descripción general

Descripción

Formamide-15N (HCONH$_2$-$^{15}$N) is the $^{15}$N isotopologue of formamide, where the nitrogen atom is replaced by the stable isotope nitrogen-15. This labeling confers distinct nuclear magnetic resonance (NMR) properties due to the nuclear spin $I = \frac{1}{2}$ of $^{15}$N, which simplifies spectral interpretation compared to the quadrupolar $^{14}$N ($I = 1$). This compound serves as a critical model compound for developing advanced NMR techniques, particularly in zero- to ultralow-field (ZULF) NMR, where its spin-spin coupling constants ($J$-couplings) are measured with sub-mHz precision . Its utility extends to studying solvent effects on molecular alignment and magnetic susceptibility, as demonstrated in studies comparing neat liquid and solvent-diluted samples .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Formamide-15N can be synthesized through the reaction of formic acid with ammonia-15N. The reaction typically occurs under controlled conditions to ensure the incorporation of the nitrogen-15 isotope. The general reaction is as follows: [ \text{HCOOH} + \text{NH3-15N} \rightarrow \text{HCO15NH2} + \text{H2O} ]

Industrial Production Methods: Industrial production of this compound involves the use of isotopically enriched nitrogen sources. The process includes the careful handling of nitrogen-15 to avoid contamination and ensure high isotopic purity. The production is carried out in specialized facilities equipped to handle isotopic materials .

Análisis De Reacciones Químicas

Types of Reactions: Formamide-15N undergoes various chemical reactions, including:

Hydrolysis: this compound can be hydrolyzed to formic acid and ammonia-15N. [ \text{HCO15NH2} + \text{H2O} \rightarrow \text{HCOOH} + \text{NH3-15N} ]

Dehydration: Under certain conditions, this compound can dehydrate to form hydrogen cyanide and water. [ \text{HCO15NH2} \rightarrow \text{HCN} + \text{H2O} ]

Common Reagents and Conditions:

Hydrolysis: Typically carried out in the presence of water and an acid or base catalyst.

Dehydration: Requires high temperatures and may involve catalysts such as phosphoric acid.

Major Products:

Hydrolysis: Formic acid and ammonia-15N.

Dehydration: Hydrogen cyanide and water.

Aplicaciones Científicas De Investigación

Biotechnological Applications

1.1 Nitrogen Source for Microbial Growth

Formamide-15N has been identified as a promising alternative nitrogen source for various bacteria, including Corynebacterium glutamicum. This bacterium is renowned for its role in industrial amino acid production. Studies have shown that the incorporation of this compound into microbial metabolism can lead to efficient production of nitrogenous compounds such as L-glutamate and L-lysine. The formamidase enzyme from Helicobacter pylori enables these bacteria to utilize formamide as the sole nitrogen source, demonstrating its potential in biotechnological processes .

1.2 Synthesis of Labeled Compounds

This compound is also used in the synthesis of nitrogen-labeled purines and cytokinins, which are essential for plant growth regulation. For instance, researchers have optimized the synthesis of C6-substituted purines using this compound, achieving higher yields compared to traditional methods. The use of this labeled compound allows for precise tracking of nitrogen incorporation into biological molecules during metabolic studies .

Electrochemical Synthesis

Recent advancements in electrochemical methods have enabled the selective synthesis of formamide from carbon monoxide and nitrite, utilizing catalysts that enhance the efficiency of this process. The incorporation of this compound into these reactions allows for the tracing and understanding of nitrogen dynamics in synthetic pathways. This method not only improves yield but also opens avenues for sustainable chemical production .

Environmental Applications

3.1 Soil Microbiology Studies

This compound can be employed in soil microbiology to study nitrogen cycling within ecosystems. By tracing the uptake and transformation of formamide by soil microorganisms, researchers can gain insights into nitrogen metabolism and its impact on soil health and fertility. This application is particularly relevant in understanding how different nitrogen sources affect microbial community dynamics and nutrient availability .

Data Tables and Case Studies

The following table summarizes key studies that highlight the applications of this compound:

Mecanismo De Acción

Formamide-15N exerts its effects primarily through its isotopic labeling, which allows for the tracking and analysis of nitrogen atoms in various chemical and biological processes. The incorporation of nitrogen-15 into molecules enables detailed studies of molecular interactions, reaction mechanisms, and metabolic pathways. In high-energy environments, this compound can dissociate to produce reactive radicals, which further participate in complex chemical reactions .

Comparación Con Compuestos Similares

Structural Analogs: N-Methylformamide-15N

N-Methylthis compound (CH$_3$NHCHO-$^{15}$N) is a methyl-substituted derivative of this compound. Key comparisons include:

- Molecular Weight and Solubility : The addition of a methyl group increases molecular weight (75.07 g/mol vs. 61.04 g/mol for this compound) and hydrophobicity, reducing solubility in polar solvents like water .

- Coupling Constants : Proton-proton double resonance studies reveal that $^{15}$N-H couplings in both compounds are dominated by the Fermi contact term, a trend consistent with other amides and ammonia derivatives. However, N-methylthis compound exhibits reduced solvent-induced coupling constant changes compared to this compound due to steric hindrance from the methyl group .

- Solvent Effects : Dilution in water increases the C-N bond order in N-methylthis compound, altering $J$-couplings. In contrast, this compound shows greater sensitivity to anisotropic magnetic susceptibility effects in high-field NMR .

Functional Analogs: $^{15}$N-Labeled Ammonium Salts

Compounds like ammonium-$^{15}$N chloride (NH$4$Cl-$^{15}$N) and ammonium-$^{15}$N$2$ sulfate share the $^{15}$N label but differ structurally and functionally:

- Applications: While this compound is used in NMR spectroscopy, ammonium-$^{15}$N salts are employed in metabolic labeling for quantitative mass spectrometry (e.g., tracking protein turnover) .

- Chemical Behavior : Ammonium salts ionize fully in aqueous solutions, enabling pH-dependent reactivity, whereas this compound participates in hydrogen bonding and dipole interactions critical for solvent-solute NMR studies .

Isotopic Variants: Formamide-$^{13}$C vs. This compound

Formamide-$^{13}$C (H$^{13}$CONH$_2$) is another isotopologue used in NMR. Key distinctions include:

- Spectral Sensitivity : $^{13}$C NMR detects carbon backbone dynamics, while $^{15}$N NMR provides insights into nitrogen-centered hydrogen bonding and solvation .

- Coupling Networks : $^{15}$N labeling simplifies complex coupling networks in heteronuclear experiments, whereas $^{13}$C labeling is preferred for studying carbon connectivity .

Data Tables

Table 1. Comparative Properties of this compound and Structural Analogs

Table 2. Functional Comparison of $^{15}$N-Labeled Compounds

Research Findings and Implications

- Solvent Effects : Discrepancies in $J$-couplings between this compound studies (neat liquid vs. CS$_2$-diluted) highlight the critical role of solvent environment in NMR data interpretation .

- Technological Advancements: ZULF NMR leverages this compound’s narrow linewidths to achieve unprecedented precision in coupling constant measurements, outperforming high-field methods for certain applications .

- Biological Relevance : The contrast between this compound (amide dynamics) and ammonium-$^{15}$N salts (metabolic tracking) underscores the versatility of $^{15}$N labeling across chemical and biological research .

Actividad Biológica

Formamide-15N is a nitrogen-containing compound that has garnered attention in various biological and chemical research contexts. This article delves into its biological activity, focusing on its applications, mechanisms, and relevant research findings.

Overview of this compound

Formamide () is a simple amide derived from formic acid. The incorporation of the stable isotope nitrogen-15 () allows for enhanced tracking and analysis in biological systems, particularly in metabolic studies and isotope labeling experiments.

Biological Applications

1. Nitrogen Source in Microbial Growth

Recent studies have demonstrated that formamide can serve as a sole nitrogen source for certain bacteria, notably Corynebacterium glutamicum. This organism has been engineered to utilize formamide through the expression of formamidase from Helicobacter pylori, enabling it to grow and produce valuable nitrogenous compounds such as L-glutamate and L-lysine. The metabolic pathway allows for efficient conversion of formamide into biomass, showcasing its potential in biotechnological applications .

2. Isotope Labeling in Metabolic Studies

This compound is utilized in metabolic studies to trace nitrogen incorporation into biomolecules. For instance, the incorporation of into nucleotides has been studied to understand nucleotide metabolism better. This isotopic labeling aids in elucidating metabolic pathways and understanding the dynamics of nitrogen metabolism in living organisms .

1. Enzymatic Conversion

The enzymatic activity associated with formamide utilization primarily involves formamidases, which catalyze the hydrolysis of formamide into ammonia and formate. This reaction is crucial for the assimilation of nitrogen from formamide into microbial biomass. The efficiency of this process can be enhanced by overexpressing specific genes related to formate dehydrogenase, which mitigates the toxicity of byproducts like formate during growth on formamide .

2. Metabolic Pathways

The metabolic pathways involving formamide are complex and involve several enzymes that facilitate the conversion of formamide-derived nitrogen into amino acids and other nitrogenous compounds. The following table summarizes key findings related to the metabolic pathways involving formamide:

| Compound | Enzyme | Function |

|---|---|---|

| Formamide | Formamidase | Hydrolyzes formamide to ammonia and formate |

| Ammonia | Various assimilatory enzymes | Incorporates nitrogen into amino acids |

| L-Glutamate | Glutamate synthase | Synthesized from ammonia and α-ketoglutarate |

| L-Lysine | Lysine biosynthetic pathway | Derived from intermediates produced during growth |

Case Studies

Case Study 1: Utilization by Corynebacterium glutamicum

A study published in 2023 highlighted the successful engineering of Corynebacterium glutamicum to utilize formamide as a nitrogen source. The researchers demonstrated that this bacterium could produce significant amounts of L-lysine when grown on media supplemented with formamide, showcasing its potential for industrial amino acid production .

Case Study 2: Isotope Incorporation in Nucleotides

Another investigation explored the incorporation of from this compound into nucleotides such as adenosine and guanosine. The study provided insights into the metabolic pathways leading to nucleotide synthesis, emphasizing the utility of isotopically labeled compounds in tracing complex biochemical processes .

Research Findings

Research indicates that the use of this compound can significantly enhance our understanding of nitrogen metabolism in various organisms. Notable findings include:

- Enhanced Growth Rates: Bacteria engineered to utilize formamide show improved growth rates under specific conditions compared to those using traditional nitrogen sources.

- Metabolic Flexibility: The ability to switch between different nitrogen sources, including organic amides like formamide, demonstrates metabolic flexibility that can be exploited for biotechnological applications.

- Environmental Impact: Utilizing organic compounds such as formamide may provide a more sustainable approach to nitrogen sourcing in microbial fermentation processes.

Q & A

Basic Research Questions

Q. What experimental techniques are essential for characterizing the isotopic purity of Formamide-<sup>15</sup>N in synthetic chemistry?

Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (specifically <sup>15</sup>N NMR) and isotope-ratio mass spectrometry (IRMS) are critical for verifying isotopic enrichment. For NMR, integrate peak areas at ~100-120 ppm (δ<sup>15</sup>N) and compare with natural abundance controls. IRMS quantifies <sup>15</sup>N/<sup>14</sup>N ratios, requiring calibration against certified isotopic standards .

Q. How can researchers design controlled experiments to track Formamide-<sup>15</sup>N in prebiotic reaction pathways?

Methodological Answer: Use isotopic labeling in kinetic studies by spiking reactions with Formamide-<sup>15</sup>N and analyzing intermediates via LC-MS or GC-MS. Ensure control experiments with unlabeled Formamide to distinguish isotopic effects on reaction rates. Document solvent purity and reaction conditions to minimize confounding variables .

Q. What are the best practices for handling and storing Formamide-<sup>15</sup>N to prevent isotopic dilution or degradation?

Methodological Answer: Store under inert atmosphere (argon/nitrogen) at –20°C in airtight, chemically resistant containers (e.g., glass vials with PTFE-lined caps). Avoid exposure to moisture and light. Regularly validate storage stability via NMR or IRMS over 6-month intervals .

Advanced Research Questions

Q. How can contradictory data in Formamide-<sup>15</sup>N isotopic tracing studies (e.g., inconsistent labeling efficiency) be resolved?

Methodological Answer: Conduct systematic error analysis:

- Compare synthetic protocols (e.g., catalyst purity, reaction time) across studies.

- Validate isotopic incorporation using orthogonal techniques (e.g., FTIR for bond vibrations vs. MS for mass shifts).

- Use Bayesian statistical models to account for measurement uncertainties in low-abundance isotopic species .

Q. What strategies optimize the synthesis of Formamide-<sup>15</sup>N with >98% isotopic enrichment for high-sensitivity metabolic studies?

Methodological Answer: Employ iterative distillation under reduced pressure with <sup>15</sup>NH3 as the nitrogen source. Monitor reaction progress via inline Raman spectroscopy to detect unreacted ammonia. Purify via preparative HPLC with a chiral stationary phase to remove isotopic byproducts .

Q. How can researchers address challenges in quantifying Formamide-<sup>15</sup>N in complex biological matrices (e.g., cellular lysates)?

Methodological Answer: Develop a tandem mass spectrometry (MS/MS) method with isotope dilution. Spike samples with a known quantity of deuterated Formamide (e.g., Formamide-D2) as an internal standard. Optimize collision-induced dissociation (CID) parameters to distinguish <sup>15</sup>N from matrix-derived interferences .

Q. What computational models are suitable for predicting the isotopic effects of Formamide-<sup>15</sup>N in astrochemical simulations?

Methodological Answer: Density Functional Theory (DFT) calculations with isotopic substitution (e.g., B3LYP/6-311++G(d,p)) can model vibrational frequencies and reaction barriers. Validate against experimental isotopic fractionation factors in interstellar ice analogs .

Q. Methodological and Analytical Considerations

Q. How should researchers ensure reproducibility in Formamide-<sup>15</sup>N-based studies across laboratories?

Methodological Answer: Adopt standardized reporting for synthetic procedures (e.g., reaction temperature ±0.5°C, solvent batch numbers) and analytical parameters (e.g., NMR pulse sequences, MS resolution). Share raw data and calibration curves as supplementary materials .

Q. What statistical approaches are recommended for analyzing time-resolved isotopic incorporation data in Formamide-<sup>15</sup>N experiments?

Methodological Answer: Use nonlinear regression (e.g., Michaelis-Menten kinetics) for enzyme-catalyzed reactions. For heterogeneous systems, apply Monte Carlo simulations to account for stochastic isotopic distribution .

Q. How can researchers ethically address discrepancies between published isotopic labeling data and their own findings?

Methodological Answer: Publish a detailed comparative analysis in a peer-reviewed forum, including raw datasets and instrument logs. Engage in open peer review to resolve methodological ambiguities (e.g., differences in quenching methods or detection limits) .

Q. Cross-Disciplinary Applications

Q. What role does Formamide-<sup>15</sup>N play in elucidating nitrogen flux in extremophile microbiomes?

Methodological Answer: Combine stable isotope probing (SIP) with metagenomic sequencing. Incubate extremophiles with Formamide-<sup>15</sup>N, extract DNA/RNA, and isolate <sup>15</sup>N-enriched nucleic acids via ultracentrifugation. Correlate isotopic enrichment with microbial taxa using qPCR .

Q. How can Formamide-<sup>15</sup>N be integrated into computational models of prebiotic peptide formation?

Methodological Answer: Use molecular dynamics (MD) simulations with explicit <sup>15</sup>N isotopic labeling to track amide bond formation energetics. Validate against experimental data from hydrothermal vent analog systems .

Q. Data Presentation and Compliance

Q. What are the minimum data requirements for publishing Formamide-<sup>15</sup>N isotopic tracing results?

Methodological Answer: Include isotopic enrichment percentages, synthetic yield, purity (HPLC/GC traces), and spectral validation (NMR, MS). For biological studies, provide matrix-specific recovery rates and limit of detection (LOD) calculations .

Q. How should researchers present conflicting isotopic data in grant proposals or manuscripts?

Methodological Answer: Use contingency tables to compare results across conditions. Highlight methodological variables (e.g., solvent polarity, pH) as potential sources of discrepancy. Propose follow-up experiments (e.g., isotope dilution assays) to resolve ambiguities .

Propiedades

IUPAC Name |

(15N)azanylformaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH3NO/c2-1-3/h1H,(H2,2,3)/i2+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHNUHDYFZUAESO-VQEHIDDOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(=O)[15NH2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00452404 | |

| Record name | Formamide-15N | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00452404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

46.034 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1449-77-0 | |

| Record name | Formamide-15N | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00452404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1449-77-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.